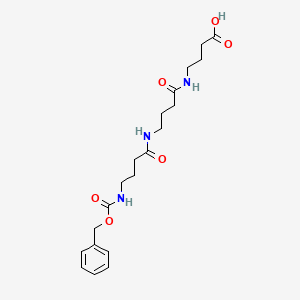![molecular formula C14H20O5S B14368406 [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid CAS No. 90179-66-1](/img/structure/B14368406.png)
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid is a complex organic compound characterized by its unique cyclopentyl structure and methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the 2,5-dimethoxyphenyl group. The final step involves the sulfonation of the cyclopentyl ring to introduce the methanesulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonic acid group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Scientific Research Applications
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid: shares similarities with other cyclopentyl derivatives and methanesulfonic acid-containing compounds.
Cyclopentylmethanesulfonic acid: Lacks the 2,5-dimethoxyphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethoxyphenyl derivatives: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Uniqueness
The unique combination of the cyclopentyl ring, 2,5-dimethoxyphenyl group, and methanesulfonic acid moiety gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90179-66-1 |
|---|---|
Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
[(1R,2S)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(12)9-20(15,16)17/h6-8,10,12H,3-5,9H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
InChI Key |
YKTWUFCBQLLNCS-JQWIXIFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@H]2CCC[C@H]2CS(=O)(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCC2CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


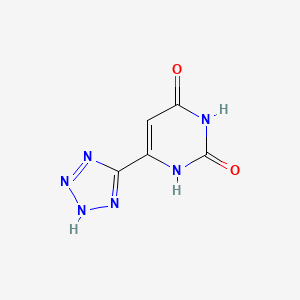
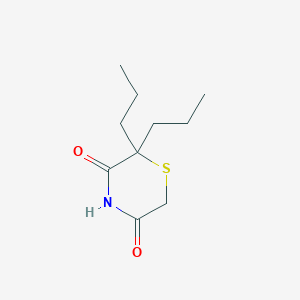
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)


![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)

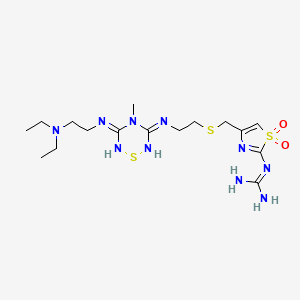
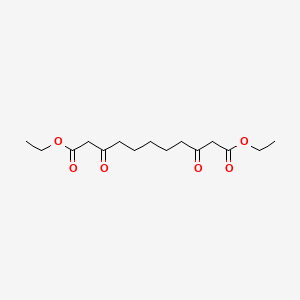

![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
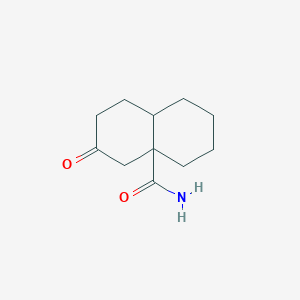
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
